

3-Ethyl-4,4-dimethylheptane IUPAC name and structure

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Compound of Interest

Compound Name: 3-Ethyl-4,4-dimethylheptane

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An In-depth Technical Guide to **3-Ethyl-4,4-dimethylheptane**: Structure, Properties, and Scientific Context

Executive Summary

This technical guide provides a comprehensive analysis of the branched alkane **3-Ethyl-4,4-dimethylheptane**. Intended for researchers, scientists, and professionals in drug development, this document details the molecule's systematic IUPAC nomenclature, structural features, and physicochemical properties. While specific applications for this compound are not widely documented, this guide establishes its scientific context by discussing plausible synthetic routes and the broader relevance of branched aliphatic structures in medicinal chemistry and materials science. The content is grounded in established chemical principles to provide actionable insights for laboratory and development settings.

Introduction: The Significance of Branched Alkanes

Alkanes are acyclic saturated hydrocarbons that form the structural backbone of many organic molecules.^[1] While simple, their three-dimensional structure and physical properties are critical determinants of molecular behavior. Branching within the carbon skeleton significantly influences properties such as boiling point, melting point, and viscosity. In the context of pharmaceutical and materials science, the introduction of branched alkyl groups can impart crucial characteristics. For instance, they can enhance lipophilicity, influence molecular conformation by creating steric hindrance, and improve metabolic stability by blocking sites susceptible to enzymatic oxidation. Furthermore, complex alkanes serve as fundamental

building blocks in organic synthesis and as components in advanced formulations.^[2] This guide focuses on **3-Ethyl-4,4-dimethylheptane** as a model for understanding the specific attributes of a moderately complex branched alkane.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of organic compounds by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous method for translating a name into a chemical structure. The name **3-Ethyl-4,4-dimethylheptane** can be deconstructed as follows:

- **-heptane**: This is the parent or root name, indicating the longest continuous carbon chain in the molecule contains seven carbon atoms. The "-ane" suffix specifies that all carbon-carbon bonds are single bonds.^[3]
- **3-Ethyl-**: This prefix indicates that an ethyl group ($-\text{CH}_2\text{CH}_3$) is attached to the third carbon atom of the heptane chain.^[4]
- **4,4-dimethyl-**: This prefix indicates that two methyl groups ($-\text{CH}_3$) are attached to the fourth carbon atom of the heptane chain. The "di-" specifies two identical substituents, and "4,4" indicates that both are on the same carbon.^[4]

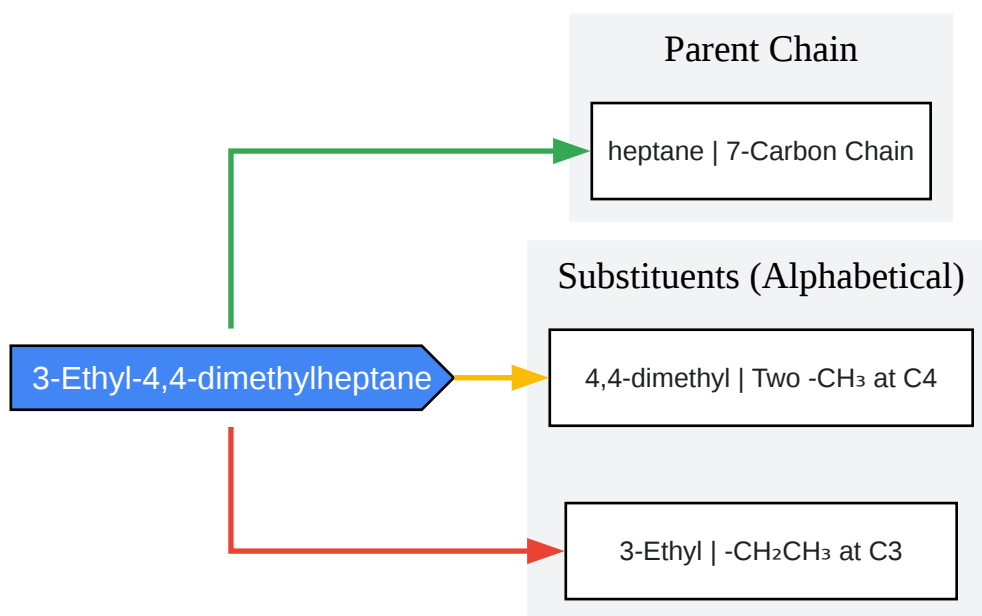
When numbering the parent chain, the convention is to start from the end that gives the substituents the lowest possible locants (numbers). The substituents are listed alphabetically (ethyl before methyl) in the final name.

Visualizing the Structure

Following these rules allows for the precise drawing of the molecule. The molecular formula is $\text{C}_{11}\text{H}_{24}$.^[5]

2D Chemical Structure:

To further clarify the naming logic, the following diagram breaks down the components of the IUPAC name.



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Caption: Logical deconstruction of the IUPAC name **3-Ethyl-4,4-dimethylheptane**.

Physicochemical Properties

The physical and chemical properties of **3-Ethyl-4,4-dimethylheptane** are dictated by its molecular structure—a non-polar hydrocarbon with significant branching. These properties are essential for predicting its behavior in various chemical environments, from reaction solvents to biological systems.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₄	[5]
Molecular Weight	156.31 g/mol	[5][6]
CAS Number	61868-39-1	[5]
Boiling Point	176°C (Predicted)	[7]
Density	0.7671 g/cm ³ (Predicted)	[7]
Refractive Index	1.4285 (Predicted)	[7]
XLogP3	5.4	[5]

The high XLogP3 value indicates significant lipophilicity (a preference for non-polar environments), which is expected for a C₁₁ hydrocarbon. In drug development, lipophilicity is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While this alkane is not a drug itself, alkyl chains of this nature are common fragments in drug molecules, used to modulate their interaction with biological membranes and hydrophobic pockets of target proteins.

Synthesis and Reactivity

Conceptual Synthesis Protocol

While specific high-yield syntheses for **3-Ethyl-4,4-dimethylheptane** are not prominently featured in the literature, a plausible route can be designed using fundamental organometallic reactions. A common strategy for forming carbon-carbon bonds is the reaction of a Grignard reagent with a ketone, followed by reduction.

Objective: To synthesize **3-Ethyl-4,4-dimethylheptane** from commercially available precursors.

Proposed Route: A two-step synthesis starting from 4,4-dimethylheptan-3-one.

Step 1: Grignard Reaction to form 3-Ethyl-4,4-dimethylheptan-3-ol

- **Reagent Preparation:** Prepare an ethyl Grignard reagent (ethylmagnesium bromide, EtMgBr) by reacting bromoethane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction:** To a cooled solution (0 °C) of 4,4-dimethylheptan-3-one in anhydrous diethyl ether, add the prepared EtMgBr solution dropwise with continuous stirring.
- **Quenching:** After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction:** Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-4,4-dimethylheptan-3-ol.[8]

Step 2: Reduction of the Tertiary Alcohol to the Alkane

- **Method:** A Barton-McCombie deoxygenation provides a reliable method for reducing a tertiary alcohol to the corresponding alkane.
- **Thioacylation:** React the alcohol from Step 1 with a thioacylating agent (e.g., thiophosgene or phenyl chlorothionoformate) in the presence of a base like 4-dimethylaminopyridine (DMAP) to form a thiocarbonyl derivative.
- **Radical Reduction:** Treat the resulting thiocarbonyl intermediate with a radical initiator (e.g., AIBN) and a hydrogen atom source, such as tributyltin hydride (Bu₃SnH) or a less toxic silane-based reagent, in a suitable solvent like toluene at reflux.
- **Purification:** Upon completion, cool the reaction mixture and purify using column chromatography on silica gel to isolate the final product, **3-Ethyl-4,4-dimethylheptane**.

The following workflow diagram illustrates this conceptual synthetic pathway.



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Caption: Conceptual workflow for the synthesis of **3-Ethyl-4,4-dimethylheptane**.

Chemical Reactivity

As a saturated alkane, **3-Ethyl-4,4-dimethylheptane** is relatively inert. Its reactions are characteristic of this class of compounds, primarily involving free-radical pathways or combustion.[9]

- **Combustion:** In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.
- **Free-Radical Halogenation:** Under UV light, it can react with halogens (e.g., Cl₂ or Br₂) in a non-selective manner to form a mixture of halogenated alkanes.[9]

Relevance in a Research and Development Context

While **3-Ethyl-4,4-dimethylheptane** is not a compound with extensive, direct applications, its structural motifs are highly relevant in several scientific domains.

- **Medicinal Chemistry:** The steric bulk provided by the gem-dimethyl group at the C4 position and the ethyl group at the C3 position creates a specific three-dimensional architecture. Incorporating such branched, lipophilic fragments into a drug candidate can serve several purposes:
 - **Metabolic Shielding:** The quaternary carbon is resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. Placing such a group near a metabolically labile site can increase a drug's half-life.
 - **Conformational Restriction:** The bulky groups can lock a flexible molecule into a more rigid, biologically active conformation, potentially increasing its binding affinity for a target receptor.
 - **Modulating Lipophilicity:** The C₁₁ alkyl structure contributes significantly to the overall lipophilicity, which is crucial for crossing biological membranes.

- **Materials Science and Lubricants:** Long-chain branched alkanes are key components of fuels and lubricants. Their branched nature disrupts efficient packing, often leading to lower freezing points and desirable viscosity characteristics compared to their linear isomers.[1]
- **Natural Products:** Branched alkanes are found in nature, for example in the lacquer wax extracted from the fruit of *Toxicodendron vernicifluum*, which has applications in the food, pharmaceutical, and cosmetic industries.[10] These natural sources can provide complex chiral building blocks for synthesis.

Conclusion

3-Ethyl-4,4-dimethylheptane serves as an excellent case study for the principles of IUPAC nomenclature and the structure-property relationships of branched alkanes. Its synthesis, while not commonplace, can be achieved through established organometallic and reduction methodologies. For professionals in drug discovery and development, the true value of understanding this molecule lies not in its direct application, but in appreciating the role its structural features—such as steric hindrance, conformational rigidity, and lipophilicity—play in the design of novel, effective, and metabolically stable therapeutic agents.

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